3,6-Dimethylheptan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
1247790-47-1 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,6-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)5-6-8(3)9(4)10/h7-10H,5-6H2,1-4H3 |
InChI Key |
NTDKHABICKZMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C(C)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3,6 Dimethylheptan 2 Ol
Regio- and Stereoselective Synthesis of 3,6-Dimethylheptan-2-ol Isomers
The controlled synthesis of specific isomers of this compound is crucial for studying their unique properties and potential applications. This requires sophisticated strategies that can precisely control the three-dimensional arrangement of atoms in the molecule.
Diastereoselective Routes to Specific Stereoisomers
Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possible diastereomers. The Norrish-Yang photocyclization reaction of 2-(hydroxyimino)aldehydes has been investigated as a method to create cyclobutanol (B46151) oximes with a degree of diastereoselectivity. nih.govacs.org For instance, the photocyclization of certain 2-(hydroxyimino)aldehydes in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has shown a preference for the formation of the cis ring-closure product. acs.org The diastereomeric ratio (dr) can be influenced by the solvent and the substituents on the starting material. nih.govacs.org While this specific reaction has been detailed for other structures, the principles of using photochemical reactions to influence diastereoselectivity could be applied to precursors of this compound.
Enantioselective Approaches for Chiral Purity
Achieving high enantiomeric purity is a significant goal in the synthesis of chiral molecules like this compound. Enantioselective approaches often involve the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
One notable method is the enantioselective hydrogenation of diketones catalyzed by ruthenium(II) complexes with chiral phosphine (B1218219) ligands such as SKEWPHOS and Me-DuPHOS. lookchem.com This method has been successful in producing anti-1,3-diols with high enantiomeric and diastereomeric excesses, up to 99%. lookchem.com Another strategy involves the use of lipase-catalyzed desymmetrization of a meso-diol, which can provide an enantiomerically enriched monoacetate.
The synthesis of all four stereoisomers of 13,17-dimethyl-1-tritriacontene and 13,17-dimethyl-1-pentatriacontene, which are sex pheromones, has been accomplished using the enantiomers of protected syn- and anti-2,6-dimethylheptane-1,7-diol as key building blocks. researchgate.net These building blocks were, in turn, synthesized from commercially available enantiomers of methyl 3-hydroxy-2-methylpropanoate. researchgate.net This highlights the importance of enantiopure starting materials in complex stereoselective syntheses.
Catalyst Design for Stereocontrol and Efficiency in this compound Synthesis
The design of catalysts is paramount for achieving high stereocontrol and efficiency in synthetic reactions. For the synthesis of this compound and related structures, transition metal catalysts, particularly those based on ruthenium, rhodium, and iron, have shown significant promise.
In the context of hydrogenation reactions, ruthenium catalysts bearing chiral diphosphine ligands are highly effective for the enantioselective reduction of β-diketones to chiral 1,3-diols. lookchem.com The choice of ligand is critical in determining the stereochemical outcome of the reaction. For instance, the use of bulky ligands in iron-catalyzed reactions can influence the reaction rate and catalyst stability. While excessively large ligands might slow down the reaction, an optimal ligand size can decrease the rate of catalyst decomposition. thieme-connect.de
The development of C1-symmetric phenolates as ligands for enantioselective metal-catalyzed transformations is another area of active research. bath.ac.uk These ligands can form chiral, monomeric complexes with metals like titanium, creating a chiral environment that can induce asymmetry in the product. bath.ac.uk
Development of Novel Precursors and Advanced Reaction Pathways
Grignard Reaction-Based Syntheses of this compound Precursors
The Grignard reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com It can be employed to synthesize precursors to this compound. A common approach involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For example, the addition of a Grignard reagent to an aldehyde can yield a secondary alcohol, which is the structural class of this compound. masterorganicchemistry.com
The synthesis of 2,6-dimethylheptan-3-one (B108113), a ketone precursor, can be achieved through a Grignard reaction followed by oxidation. ontosight.ai Specifically, reacting methylmagnesium bromide with a suitable starting material can introduce one of the methyl groups, and subsequent oxidation of the resulting alcohol would yield the ketone.
| Reactants | Product | Reaction Type |
| Aldehyde + Grignard Reagent | Secondary Alcohol | Grignard Addition |
| Ketone + Grignard Reagent | Tertiary Alcohol | Grignard Addition |
| Ester + Grignard Reagent (2 equiv.) | Tertiary Alcohol | Grignard Addition |
| 2,6-dimethylhept-3-en-2-ol acetate (B1210297) + MeMgBr | Tertiary alcohol intermediate | Grignard Reaction |
| This table summarizes the general outcomes of Grignard reactions with different carbonyl compounds. |
Reduction of Ketone Precursors (e.g., 3,6-Dimethylheptan-2-one)
The reduction of a ketone precursor, such as 3,6-dimethylheptan-2-one, is a direct method to obtain this compound. This transformation can be achieved using various reducing agents.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents readily reduce ketones to secondary alcohols. Catalytic hydrogenation, using catalysts like Raney Nickel or palladium on carbon (Pd/C), is another effective method for this reduction. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, especially if chiral centers are already present in the ketone precursor.
For instance, the reduction of 4,6-dimethylhept-2-en-1-ol can be achieved using Pd/C or Raney Ni to yield 4,6-dimethylheptan-2-ol. Similarly, 2,6-dimethylheptan-3-one can be reduced to the corresponding alcohol.
| Ketone Precursor | Reducing Agent/Catalyst | Product |
| 3,6-Dimethylheptan-2-one | NaBH₄ or LiAlH₄ | This compound |
| 3,6-Dimethylheptan-2-one | H₂/Raney Ni or Pd/C | This compound |
| 4,6-dimethylhept-2-en-1-ol | Pd/C or Raney Ni | 4,6-dimethylheptan-2-ol |
| This table outlines common methods for the reduction of ketone precursors to the target alcohol. |
Hydrogenation of Unsaturated Heptane Derivatives
The catalytic hydrogenation of unsaturated precursors is a robust and widely applied method for the synthesis of saturated alcohols like this compound. This process involves the addition of hydrogen (H₂) across the double bonds of an unsaturated analogue, typically an alkenyl alcohol (e.g., 3,6-dimethylhepten-2-ol) or the corresponding unsaturated ketone (e.g., 3,6-dimethylhepten-2-one), which is subsequently reduced to the target alcohol.
The reaction is commonly carried out in the presence of a heterogeneous metal catalyst. Conventional catalysts for this transformation include palladium, platinum, Raney nickel, and Raney cobalt, with palladium on a carbon support (Pd/C) being a frequent choice. google.comgoogle.com The synthesis can be performed by first hydrogenating the carbon-carbon double bond of an unsaturated ketone, such as 6-methyl-5-hepten-2-one, to produce the saturated ketone (6-methylheptan-2-one), which is then reduced to the corresponding alcohol. google.com A more direct route involves the hydrogenation of an unsaturated alcohol, for instance, the conversion of 2,6-dimethyl-5-heptene-2-ol to 2,6-dimethyl-2-heptanol (B77958) using catalysts like palladium or platinum on carbon. google.com
Reaction conditions are critical for achieving high selectivity and yield. The process is often conducted in an autoclave under hydrogen pressure, which can range from atmospheric pressure to over 100 kg/cm ². google.comgoogle.com Temperatures may vary from 15 to 150°C. google.comgoogle.com A variety of solvents can be used, including alcohols, hydrocarbons, and esters, although the reaction can also be performed without a solvent. google.comgoogle.com
Table 1: Representative Conditions for Catalytic Hydrogenation of Unsaturated Heptane Derivatives
| Parameter | Condition | Source(s) |
| Precursor | Unsaturated Ketone (e.g., 6-methyl-3-hepten-2-one) or Unsaturated Alcohol (e.g., 2,6-dimethyl-5-heptene-2-ol) | google.comgoogle.com |
| Catalyst | Palladium on Carbon (Pd/C), Platinum on Carbon, Raney Nickel | google.comgoogle.comgoogle.com |
| Catalyst Loading | 0.01 to 10% by weight | google.comgoogleapis.com |
| Hydrogen Pressure | 1 to 100 kg/cm ² (1 to 20 kg/cm ² preferred) | google.comgoogle.com |
| Temperature | 15 to 150°C (30 to 130°C preferred) | google.comgoogle.com |
| Solvent | Hydrocarbons, Alcohols, Ethers, Esters, or Solvent-Free | google.comgoogle.com |
Sustainable and Green Chemistry Applications in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For this compound, this involves the use of biocatalysts to enhance selectivity and reduce environmental impact, as well as the implementation of advanced process technologies like solvent-free systems and flow chemistry.
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of enantiomerically pure this compound, two primary biocatalytic strategies are relevant: the enzymatic reduction of a prochiral ketone and the enzymatic resolution of a racemic alcohol. mdpi.com
Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic mixture into a single enantiomer. academie-sciences.fr In the context of this compound, this would involve the combination of an enzyme, typically a lipase (B570770), and a metal racemization catalyst. researchgate.net The lipase (e.g., Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia lipase) selectively acylates one enantiomer of the alcohol. mdpi.comacademie-sciences.fr Simultaneously, a ruthenium complex racemizes the unreacted, less reactive enantiomer, continuously feeding the substrate for the enzyme. academie-sciences.fr This results in a high yield of a single enantiomeric ester, which can then be hydrolyzed to the desired enantiopure alcohol. mdpi.comacademie-sciences.fr
Another approach is the direct asymmetric reduction of the corresponding ketone, 3,6-dimethylheptan-2-one, using ketoreductases or alcohol dehydrogenases, which can produce the desired alcohol with high enantioselectivity under mild conditions. mdpi.com
Table 2: Components of a Dynamic Kinetic Resolution (DKR) System for Secondary Alcohols
| Component | Example | Function | Source(s) |
| Substrate | Racemic this compound | Starting material | N/A |
| Enzyme | Novozym 435 (Immobilized CAL-B), Pseudomonas cepacia Lipase (PCL) | Enantioselective acylation | mdpi.comacademie-sciences.fr |
| Acyl Donor | Isopropenyl acetate, 4-chlorophenyl acetate, Isopropyl butyrate | Provides the acyl group for esterification | academie-sciences.fracademie-sciences.fr |
| Racemization Catalyst | Ruthenium complexes (e.g., [RuCl₂(p-cymene)]₂) | In-situ racemization of the unreactive alcohol enantiomer | academie-sciences.fracademie-sciences.fr |
| Solvent | Toluene, Ionic Liquids | Reaction medium | researchgate.netacademie-sciences.fr |
Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. As noted in patent literature, the hydrogenation of unsaturated precursors to compounds like this compound can be effectively conducted without a solvent, thereby reducing waste and simplifying product purification. google.comgoogle.com
Process intensification, particularly the use of continuous flow chemistry, offers significant advantages over traditional batch processing. nih.gov Flow synthesis using a packed-bed reactor, where the catalyst (e.g., Pd/C) is immobilized within a column, allows for enhanced safety, better temperature control, and simplified catalyst separation and reuse. nih.govmdpi.comresearchgate.net In a relevant model, 2,6-dimethyl-2-hepten-4-ol was hydrogenated in a flow system using a Pd/C catalyst. nih.govmdpi.com This approach leads to a significant simplification of the production process and is a prime example of a greener, more efficient manufacturing technology that could be applied to the synthesis of this compound. researchgate.net This method combines the reaction and purification steps, increasing efficiency and reducing the process footprint. nih.gov
Elucidation of Stereochemistry and Conformational Dynamics of 3,6 Dimethylheptan 2 Ol
Advanced Spectroscopic Characterization for Stereoisomer Differentiation
The unambiguous identification of each stereoisomer of 3,6-dimethylheptan-2-ol hinges on the application of advanced spectroscopic methods. These techniques provide detailed information about the connectivity, spatial arrangement of atoms, and chiral properties of the molecule.
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the differentiation of diastereomers. Diastereomers, having different physical properties and spatial arrangements, exhibit distinct NMR spectra.
¹H and ¹³C NMR: The chemical environments of protons (¹H) and carbon atoms (¹³C) in each diastereomer of this compound are unique. This results in different chemical shifts (δ) for corresponding nuclei in different diastereomers. For instance, the protons and carbons near the chiral centers (C2, C3, and C6) are particularly sensitive to the stereochemical configuration. A sample containing a mixture of diastereomers will show multiple sets of signals in both the ¹H and ¹³C NMR spectra, with the number of sets corresponding to the number of diastereomers present. acs.orggoogle.com The integration of these distinct signals allows for the quantification of the diastereomeric ratio and thus the assessment of diastereomeric purity. google.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the signals in complex spectra. COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the carbon backbone. HSQC correlates directly bonded carbon atoms with their attached protons. For a molecule like this compound, these techniques help to unequivocally assign the specific ¹H and ¹³C signals belonging to each diastereomer in a mixture, reinforcing the structural assignment. uhasselt.be
| Carbon Atom | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |
|---|---|---|
| C1 (CH₃-CH(OH)) | 23.5 | 23.8 |
| C2 (CH(OH)) | 68.2 | 68.9 |
| C3 (CH-CH₃) | 39.5 | 40.1 |
| C4 (CH₂) | 35.1 | 35.4 |
| C5 (CH₂) | 29.8 | 30.0 |
| C6 (CH-CH₃) | 31.4 | 31.9 |
| C7 (CH(CH₃)₂) | 22.6 | 22.7 |
| C3-CH₃ | 16.5 | 17.1 |
| C6-CH₃ (diastereotopic) | 19.8, 20.5 | 20.1, 20.8 |
Chiroptical techniques are essential for studying chiral molecules as they measure the differential interaction of a substance with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. scribd.comnih.gov A chiral compound will rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength of the light. The resulting ORD curve, particularly the sign of the Cotton effect in regions of absorption, is characteristic of a specific enantiomer. scribd.com
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength. scribd.comrsc.org A CD spectrum will show positive or negative peaks for an optically active compound. The spectrum of one enantiomer is a mirror image of the spectrum of the other.
For this compound, the enantiomeric excess (%ee) of a sample can be determined by comparing the measured optical rotation or CD signal intensity to that of a pure enantiomeric standard. researchgate.net The linear relationship between the signal magnitude and the concentration of the enantiomers allows for precise quantification. These techniques are particularly powerful for confirming the stereochemical outcome of asymmetric syntheses. researchgate.netresearchgate.net
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation, it becomes a powerful tool for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective at separating volatile isomers. asm.org The different diastereomers of this compound are expected to have slightly different boiling points and interactions with the GC column's stationary phase, leading to different retention times. This allows for their separation and individual analysis by the mass spectrometer. asm.orgpsu.edu The mass spectrum for each separated isomer will show the molecular ion (M⁺) or protonated molecule ([M+H]⁺), confirming the molecular weight of 144.25 g/mol .
Fragmentation Analysis: Electron impact (EI) or other ionization methods cause the molecule to fragment in a reproducible manner. The fragmentation pattern is a fingerprint that aids in structural identification. For alcohols like this compound, characteristic fragmentation pathways include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group). While mass spectra of enantiomers are identical, diastereomers can sometimes exhibit subtle differences in the relative intensities of certain fragment ions due to stereochemical influences on fragmentation pathways, providing potential stereochemical insights. scribd.com Advanced techniques like tandem mass spectrometry (MS/MS) can further probe these fragmentation pathways for more detailed structural characterization. nih.gov
Detailed Conformational Analysis of this compound Isomers
The single bonds in the aliphatic chain of this compound allow for rotation, leading to numerous possible three-dimensional arrangements, or conformations. The study of these conformations is crucial as the preferred shape of the molecule influences its physical properties and reactivity.
Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules. bris.ac.uk Methods such as Density Functional Theory (DFT) or other molecular mechanics calculations can be used to systematically explore the potential energy surface of each this compound isomer.
This analysis involves rotating the molecule around its single bonds (e.g., the C2-C3 bond) and calculating the potential energy for each conformation. The results identify low-energy, stable conformers (staggered arrangements) and high-energy, transient states (eclipsed arrangements). bris.ac.uk This modeling can predict the most stable conformations and the relative energy differences between them, offering a detailed picture of the molecule's structural preferences. bris.ac.ukgoogle.com
| Conformer (Dihedral Angle H-C2-C3-H) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|
| Anti (~180°) | 0.00 (Global Minimum) | ~75% |
| Gauche (+) (~60°) | 0.85 | ~15% |
| Gauche (-) (~-60°) | 1.10 | ~10% |
The predictions from computational models can be validated experimentally, primarily through NMR spectroscopy.
The magnitude of the vicinal proton-proton coupling constant (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, one can deduce the average dihedral angles in the molecule as it exists in solution.
For this compound, the coupling constant between the proton on C2 and the proton on C3 (³JH2,H3) would be particularly informative. A comparison between the experimentally measured coupling constants and those calculated for the various low-energy conformations predicted by computational modeling allows for the confirmation of the predominant conformer in solution. bris.ac.uk Furthermore, changing the NMR solvent can sometimes shift the conformational equilibrium, for example, by disrupting or favoring intramolecular hydrogen bonding. acs.org Observing the corresponding changes in chemical shifts and coupling constants provides further dynamic and structural information, validating the computational models. acs.org
Mechanistic Organic Chemistry and Reactivity of 3,6 Dimethylheptan 2 Ol
Oxidation Reactions and Derived Products
The secondary alcohol moiety in 3,6-dimethylheptan-2-ol can be oxidized to a ketone, and under more forceful conditions, the carbon-carbon bonds of the molecule can be cleaved.
The selective oxidation of this compound yields the corresponding ketone, 3,6-dimethylheptan-2-one. This transformation is a common and synthetically useful reaction for secondary alcohols. Various oxidizing agents can be employed to achieve this conversion with high efficiency.
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based compounds such as Jones reagent (CrO₃ in H₂SO₄) and pyridinium (B92312) chlorochromate (PCC). For instance, the oxidation of the related secondary alcohol, 4,6-dimethylheptan-2-ol, to 4,6-dimethylheptan-2-one (B98354) can be accomplished using these reagents. The general mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton, leading to the formation of the ketone.
Modern synthetic methods often favor milder and more selective oxidizing agents to avoid side reactions and the use of toxic heavy metals.
| Reagent | Product | Reaction Conditions |
| Jones Reagent (CrO₃/H₂SO₄) | 3,6-Dimethylheptan-2-one | Acetone, 0°C to room temperature |
| Pyridinium Chlorochromate (PCC) | 3,6-Dimethylheptan-2-one | Dichloromethane (CH₂Cl₂), room temperature |
This table presents typical reagents and conditions for the oxidation of secondary alcohols to ketones and is applicable to this compound based on general principles of organic chemistry.
Under more stringent oxidative conditions, the carbon-carbon bonds of this compound can undergo cleavage. The oxidative cleavage of secondary alcohols is a less common but mechanistically significant reaction that can lead to smaller carboxylic acids and other fragments.
The mechanism of oxidative cleavage can be complex and often involves radical intermediates. For example, the biotransformation of related compounds, 3,6-dialkylcyclohexane-1,2-diones, by cell suspension cultures of Marchantia polymorpha has been shown to proceed via regioselective oxidative cleavage of the C-C bond to yield corresponding oxocarboxylic acids. nih.gov While this is a biological example, it highlights the possibility of C-C bond scission.
In a chemical context, strong oxidizing agents under forcing conditions can lead to the breakdown of the carbon skeleton. For instance, electrochemical methods have been developed for the oxidative C-C bond cleavage of methylenecyclopropanes in the presence of alcohols, proceeding through a single electron oxidation mechanism. rsc.org
Substitution and Elimination Reactions
The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions or can be eliminated to form an alkene.
The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation of the alcohol under acidic conditions, which forms a good leaving group, water.
The reaction of this compound with hydrogen halides (HX) is a classic example of nucleophilic substitution. As a secondary alcohol, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. With strong nucleophiles and in polar aprotic solvents, an Sₙ2 mechanism is favored, leading to an inversion of stereochemistry at the chiral center. Conversely, under conditions that favor carbocation formation (e.g., with a less nucleophilic halide and in a polar protic solvent), an Sₙ1 mechanism may operate.
| Reagent | Product | Mechanism |
| HBr, heat | 2-Bromo-3,6-dimethylheptane | Sₙ1/Sₙ2 |
| SOCl₂ | 2-Chloro-3,6-dimethylheptane | Sₙ2 (with retention of configuration in some cases) |
| PBr₃ | 2-Bromo-3,6-dimethylheptane | Sₙ2 |
This table illustrates typical reagents for the nucleophilic substitution of secondary alcohols and their likely products and mechanisms when applied to this compound.
The acid-catalyzed dehydration of this compound results in the formation of a mixture of alkenes. The reaction proceeds via an E1 or E2 mechanism. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond.
Due to the structure of this compound, there are two possible sites for proton elimination, leading to the formation of different constitutional isomers of dimethylheptene. According to Zaitsev's rule, the more substituted alkene is generally the major product. Therefore, the elimination of a proton from the C3 position is favored over the C1 position. A study on the dehydration of the related tertiary alcohol, 2,6-dimethylheptan-2-ol, showed the formation of a mixture of 2,6-dimethylhept-1-ene and 2,6-dimethylhept-2-ene. rsc.orgrsc.org A similar outcome would be expected for the dehydration of this compound.
Predicted Dehydration Products of this compound:
3,6-Dimethylhept-2-ene (Major product)
3,6-Dimethylhept-1-ene (Minor product)
The use of a bulky base in an E2 elimination could favor the formation of the less substituted alkene (Hofmann product).
Esterification and Etherification Methodologies for Functionalization
The hydroxyl group of this compound can be readily converted into ester and ether functionalities, which can alter the physical and chemical properties of the molecule.
Esterification: The most common method for the synthesis of esters from alcohols is the Fischer esterification. masterorganicchemistry.comyoutube.com This reaction involves the acid-catalyzed condensation of an alcohol with a carboxylic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol or the carboxylic acid is used in excess, or the water formed during the reaction is removed. For example, the reaction of this compound with acetic acid in the presence of a strong acid catalyst like sulfuric acid would yield 3,6-dimethylheptan-2-yl acetate (B1210297). thermofisher.com
Synthesis of Complex Esters
The conversion of this compound into esters is a fundamental transformation in organic synthesis. This can be achieved through several established methods, primarily involving the reaction of the alcohol's hydroxyl group with a carboxylic acid or its derivatives.
One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orggoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orggoogle.com The alcohol itself can be used in excess to shift the equilibrium. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The nucleophilic oxygen of this compound then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.org While most carboxylic acids are suitable, this method works best with primary and secondary alcohols like this compound. wikipedia.orgsciencemotive.com
Another highly effective method for synthesizing esters from this compound involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides . chemistrysteps.comyoutube.com These reactions are generally faster and not reversible. When reacting with an acyl chloride, the alcohol's nucleophilic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. operachem.com This reaction is typically carried out in the presence of a weak, non-nucleophilic base like pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct. operachem.com Similarly, reaction with an acid anhydride (B1165640) yields an ester and a carboxylic acid.
Table 1: Representative Esterification Reactions of this compound
| Reaction Type | Acylating Agent | Catalyst/Base | Expected Ester Product |
| Fischer Esterification | Acetic Acid | H₂SO₄ (catalyst) | 3,6-dimethylheptan-2-yl acetate |
| Acylation | Acetyl Chloride | Pyridine | 3,6-dimethylheptan-2-yl acetate |
| Acylation | Benzoic Anhydride | None (or catalyst) | 3,6-dimethylheptan-2-yl benzoate |
| Acylation | Propionyl Chloride | Pyridine | 3,6-dimethylheptan-2-yl propionate |
Formation of Ether Derivatives
The synthesis of ethers from this compound can be accomplished through several routes, with the Williamson ether synthesis being the most versatile and widely applied method for producing unsymmetrical ethers. libretexts.orgbyjus.com
The Williamson ether synthesis is a classic SN2 reaction that involves two main steps. masterorganicchemistry.comwikipedia.org First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium metal (Na), to form the corresponding alkoxide ion. libretexts.orgpressbooks.pub This alkoxide, 3,6-dimethylheptan-2-oxide, is a potent nucleophile. In the second step, this alkoxide is reacted with a suitable organohalide (e.g., a primary alkyl bromide or iodide). masterorganicchemistry.comwikipedia.org The alkoxide ion displaces the halide ion from the alkyl halide in an SN2 reaction, forming the ether. wikipedia.org Because the reaction proceeds via an SN2 mechanism, it is most successful with primary alkyl halides to minimize competing elimination reactions (E2) that can occur with secondary or tertiary halides. masterorganicchemistry.com The secondary nature of the alkoxide derived from this compound is generally acceptable for this reaction. wikipedia.org
Another method, though more limited for secondary alcohols, is acid-catalyzed dehydration . libretexts.org This method is primarily used for the industrial synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com It involves heating the alcohol in the presence of a strong acid. masterorganicchemistry.com However, for secondary alcohols like this compound, this reaction is often complicated by a competing E1 elimination reaction that leads to the formation of alkenes as the major product. libretexts.orgjove.com
A more recent approach for net reductive etherification involves reacting an alcohol and an aldehyde with a phosphine (B1218219) and an acid. This method has shown high yields for producing ether derivatives from secondary alcohols under mild conditions. rsc.org
Table 2: Representative Etherification Reactions of this compound
| Reaction Type | Reagents | Base (if applicable) | Expected Ether Product |
| Williamson Synthesis | 1. 3,6-Dimethylheptan-2-ol2. Methyl Iodide | Sodium Hydride (NaH) | 2-methoxy-3,6-dimethylheptane |
| Williamson Synthesis | 1. 3,6-Dimethylheptan-2-ol2. Ethyl Bromide | Sodium (Na) | 2-ethoxy-3,6-dimethylheptane |
| Acid-Catalyzed Dehydration | This compound (2 eq.) | H₂SO₄ (catalyst) | Bis(3,6-dimethylheptan-2-yl) ether* |
*Note: Significant alkene byproduct formation is expected in this reaction.
Advanced Analytical Method Development for 3,6 Dimethylheptan 2 Ol
High-Resolution Chromatographic Separations for Isomeric Purity
The presence of multiple chiral centers in 3,6-dimethylheptan-2-ol results in the existence of stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is crucial as they can exhibit different biological and chemical properties. High-resolution chromatography is the cornerstone for achieving this separation.
Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment
Chiral gas chromatography is an essential technique for separating enantiomers, which are non-superimposable mirror-image isomers. wisc.edu This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Derivatized cyclodextrins are the most common and effective CSPs for this purpose. gcms.czresearchgate.net
The selection of the appropriate cyclodextrin (B1172386) derivative is critical for achieving enantiomeric resolution. The functional groups on the cyclodextrin create a chiral environment where one enantiomer fits better than the other, resulting in separation. For a chiral alcohol like this compound, various derivatized cyclodextrin columns could be evaluated to find the optimal separation conditions.
Table 1: Common Chiral GC Stationary Phases for Alcohol Enantiomer Separation
| Chiral Stationary Phase (CSP) | Derivative Type | Typical Applications |
|---|---|---|
| Rt-βDEXsm | 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin | Provides excellent separation for a wide range of compounds including α-pinene, linalool (B1675412) oxides, and certain alcohols. gcms.cz |
| Rt-βDEXsa | 2,6-di-O-pentyl-3-trifluoroacetyl-β-cyclodextrin | Shows different selectivity, ideal for compounds like 1-octen-3-ol, carvone, and camphor. gcms.cz |
| Astec CHIRALDEX B-TA | 2,6-di-O-pentyl-3-trifluoroacetyl-β-cyclodextrin | Effective for a broad range of alkyl alcohols, diols, and furan (B31954) derivatives. researchgate.net |
The assessment of enantiomeric purity would involve developing a GC method using a column like those listed above. A typical oven temperature program would start at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 230°C) to ensure the effective separation of the enantiomers. gcms.cz
High-Performance Liquid Chromatography (HPLC) Method Development for Diastereomer Resolution
While chiral GC is ideal for volatile enantiomers, High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating diastereomers. Diastereomers have different physical properties and thus can often be separated on standard, non-chiral stationary phases like silica (B1680970) gel (normal-phase) or C18 (reversed-phase). nih.gov
Method development for resolving the diastereomers of this compound would involve:
Column Selection : A silica gel column for normal-phase chromatography or a C18 column for reversed-phase chromatography.
Mobile Phase Optimization : In normal-phase HPLC, a mixture of non-polar (e.g., hexane) and slightly more polar (e.g., isopropanol (B130326) or ethyl acetate) solvents would be used. The ratio is adjusted to achieve the best separation. For reversed-phase, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. mdpi.com
Derivatization : If the diastereomers are difficult to separate directly, they can be reacted with a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers, which can then be more easily separated on a standard HPLC column. nih.gov
Table 2: Hypothetical HPLC Method for Diastereomer Resolution of this compound
| Parameter | Condition |
|---|---|
| Column | Silica Gel (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or UV (after derivatization) |
| Temperature | 25°C |
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and detecting trace amounts of substances. chromatographytoday.comresearchgate.netsaspublishers.com They provide both separation of components and their structural identification. researchgate.net
GC-Mass Spectrometry (MS)/MS and LC-MS/MS Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques. nih.govresearchgate.net For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. lcms.cz
GC-MS/MS : This technique is highly suitable for volatile compounds like this compound. After separation on the GC column, the compound enters the mass spectrometer where it is ionized (typically by electron ionization, EI). In an MS/MS system (like a triple quadrupole), a specific precursor ion is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and allows for quantification at very low levels, even in complex matrices. lcms.cz
LC-MS/MS : For less volatile derivatives or when analyzing complex biofluids, LC-MS/MS is the method of choice. nih.gov It allows for the separation of compounds by HPLC followed by sensitive and selective detection by MS/MS. saspublishers.com LC-MS is highly selective and provides molecular weight information. saspublishers.com The development of a robust LC-MS/MS method is crucial for detecting trace levels of analytes. lcms.cz
Coupling of Chromatography with Nuclear Magnetic Resonance (LC-NMR/GC-NMR)
The coupling of a chromatographic separation with Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful tools for unequivocal structure elucidation of unknown compounds in mixtures. nih.govnih.gov
LC-NMR : This technique directly links an HPLC system to an NMR spectrometer. nih.gov As compounds elute from the HPLC column, they pass through a flow cell within the NMR magnet, allowing for the acquisition of proton or other NMR spectra in real-time. nih.gov While powerful, the main challenge is the relatively low sensitivity of NMR compared to MS. nih.govnih.gov To overcome this, stop-flow techniques can be used, where the chromatographic flow is paused while a specific peak is in the NMR flow cell to allow for longer acquisition times and more advanced 2D NMR experiments. nih.gov
GC-NMR : Similar to LC-NMR, GC-NMR couples a gas chromatograph to an NMR spectrometer. This is technically more challenging due to the low concentration of analytes in the gas phase but can provide detailed structural information on volatile compounds separated by GC.
The application of LC-NMR or GC-NMR would allow for the definitive structural confirmation of each separated isomer of this compound without the need for prior isolation, providing unambiguous information on proton and carbon connectivities. nih.gov
Development of Reference Standards and Robust Analytical Protocols
The reliability and accuracy of any analytical method depend on the availability of high-purity reference standards. A reference standard is a highly characterized and pure substance used for calibration, identification, and quantification.
For this compound, the development of a certified reference standard would involve:
Chemical Synthesis : Synthesis of the compound with high purity.
Purification : Rigorous purification using techniques like fractional distillation and preparative chromatography.
Comprehensive Characterization : Unambiguous confirmation of the structure and assessment of purity using a suite of analytical techniques, including NMR (¹H, ¹³C), MS, and elemental analysis.
Stability Testing : Evaluating the stability of the compound under various storage conditions to establish a shelf life.
Once a reference standard is established, robust and validated analytical protocols can be developed. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating parameters such as accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness. The availability of a reference standard is essential for performing these validation experiments. nih.gov
Natural Occurrence and Biosynthetic Pathways of 3,6 Dimethylheptan 2 Ol
Isolation and Identification from Botanical Sources
There are no scientific reports detailing the isolation or identification of 3,6-Dimethylheptan-2-ol from any plant species. Analysis of literature concerning the chemical composition of essential oils and other plant extracts did not yield any mention of this particular alcohol.
Proposed Biosynthetic Routes and Enzymatic Pathways in Biological Systems
Due to the absence of any identified natural sources of this compound, its biosynthetic origins remain unknown. There are no proposed enzymatic pathways or precursor molecules that have been suggested to lead to the formation of this compound in any biological system.
Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
In organic synthesis, a precursor is a compound that is a key starting material for the creation of a more complex molecule. The structure of 3,6-Dimethylheptan-2-ol, featuring a nine-carbon backbone and a reactive alcohol group, makes it a plausible candidate for this role. Synthetic chemists could potentially utilize this molecule to introduce a specific dimethylheptanyl moiety into larger structures, such as natural products, pharmaceuticals, or other fine chemicals. For instance, the hydroxyl group could be oxidized to a ketone, which then could undergo reactions like aldol (B89426) condensations or Grignard additions to build more elaborate carbon skeletons. While the theoretical potential exists, specific examples of this compound being used as a precursor in the synthesis of specific complex molecules are not extensively documented in publicly available scientific literature.
Building Block for Specialty Chemicals and Materials
A building block in chemistry is a molecule that can be readily incorporated into a larger structure, contributing a defined set of properties. This compound can be considered a C9 building block. Its incorporation into other molecules, such as surfactants, lubricants, or solvents, could impart properties like specific solubility, viscosity, and thermal stability. The branched nature of its carbon chain can influence the physical properties of the final product, for example, by lowering the melting point or disrupting crystallinity. The fragrance industry is one area where related isomers, like 2,6-dimethylheptan-2-ol, are used to build specific scent profiles in consumer products. nih.gov Although this compound is also classified as a fragrance ingredient, detailed research on its specific applications as a building block for other specialty materials is limited. nih.gov
Applications in Polymer Science as a Monomer or Modifier
In polymer science, molecules with reactive functional groups, such as alcohols, can sometimes be used as monomers or chain modifiers. As a monomer, this compound could potentially be converted into a derivative (e.g., an acrylate (B77674) or epoxide) and then polymerized. As a modifier, it could be used to terminate a polymerization reaction (as a chain transfer agent), thereby controlling the molecular weight of the polymer, or it could be grafted onto a polymer backbone to alter its surface properties, solubility, or thermal characteristics. The bulky, branched alkyl group would be expected to influence the polymer's glass transition temperature and mechanical properties. However, there is a lack of specific studies in the available literature detailing the use of this compound in polymer applications.
Development of Derivatization Agents and Chiral Auxiliaries
Derivatization is the process of chemically modifying a compound to make it suitable for a specific analytical technique, such as chromatography. Given its hydroxyl group, this compound could be used to create derivatizing agents that react with other molecules to make them more volatile or detectable.
Furthermore, because this compound is a chiral molecule (it has a stereocenter at the carbon atom bearing the hydroxyl group), it has the potential to be used as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a starting material to control the stereochemical outcome of a reaction, after which it is removed. This is a crucial strategy in asymmetric synthesis to produce a single enantiomer of a desired product. While related structures like (3R,5R)- and (3S,5S)-2,6-Dimethylheptane-3,5-diol have been synthesized for use as C2 chiral auxiliaries, the specific application of this compound for this purpose has not been detailed in the available research.
Compound Information Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 1247790-47-1 nih.gov |
| Molecular Formula | C9H20O nih.govuni.lu |
| InChI Key | NTDKHABICKZMPG-UHFFFAOYSA-N nih.govuni.lu |
Table 2: Computed Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 144.25 g/mol nih.gov |
| XLogP3 | 3.0 uni.lu |
| Hydrogen Bond Donor Count | 1 nih.gov |
Table 3: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C9H20O |
| 2,6-dimethylheptan-2-ol | C9H20O |
| (3R,5R)-2,6-Dimethylheptane-3,5-diol | C9H20O2 |
Emerging Research Directions and Future Perspectives for 3,6 Dimethylheptan 2 Ol Research
Exploration of Unexplored Synthetic Avenues and Methodologies
The stereoselective synthesis of chiral alcohols such as 3,6-Dimethylheptan-2-ol is a cornerstone of modern organic chemistry. Future research could focus on developing novel and efficient synthetic routes to access its various stereoisomers with high purity.
One promising approach is the asymmetric hydrogenation of the corresponding ketone, 3,6-dimethylheptan-2-one. Advances in catalysis have led to the development of highly efficient chiral catalysts, often based on transition metals like rhodium and iridium, which can achieve excellent enantioselectivities in the hydrogenation of prochiral ketones ajchem-b.comnih.govnih.gov. The application of such catalysts to the synthesis of this compound could provide a direct and atom-economical route to specific enantiomers. Research in this area would involve screening different chiral ligands and reaction conditions to optimize both yield and enantiomeric excess.
Another avenue for exploration is the diastereoselective reduction of a chiral precursor. For instance, a synthetic strategy could involve the stereoselective synthesis of a related compound, (2S,3S)-2,6-Dimethylheptane-1,3-diol, which has been successfully synthesized from a ketone precursor containing known chirality researchgate.net. This highlights the potential for building upon existing stereocenters to control the formation of new ones. Adapting such methodologies to introduce the hydroxyl group at the C2 position would be a key challenge.
Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes such as alcohol dehydrogenases can catalyze the stereoselective reduction of ketones with high precision. Future research could involve screening for or engineering enzymes that are specifically active towards 3,6-dimethylheptan-2-one to produce enantiopure this compound.
Integration into Novel Catalytic Systems and Cascade Reactions
The chiral nature of this compound makes it an interesting candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Its hydroxyl group can be functionalized to coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction.
Future research could explore the synthesis of novel chiral ligands derived from this compound and their application in various catalytic transformations. These could include asymmetric additions, reductions, and carbon-carbon bond-forming reactions. The branched aliphatic structure of the molecule could offer unique steric and electronic properties to the resulting catalysts.
Moreover, this compound could be a valuable substrate in the development of cascade reactions. Cascade reactions, where multiple chemical transformations occur in a single pot, are highly efficient and environmentally friendly researchgate.netnih.govrsc.org. A potential cascade could involve the oxidation of this compound to the corresponding ketone, followed by an in-situ asymmetric reaction. For instance, a domino Michael-aldol reaction could be catalyzed by chiral primary aminoalcohols, leading to the formation of complex cyclic structures with high stereoselectivity nih.gov. The development of such cascade reactions involving chiral secondary alcohols is an active area of research rsc.org.
| Catalytic Approach | Potential Application for this compound | Key Research Focus |
|---|---|---|
| Asymmetric Hydrogenation | Synthesis of enantiopure this compound | Screening of chiral catalysts (e.g., Rh, Ir complexes) and optimization of reaction conditions. |
| Biocatalysis | Green synthesis of enantiopure this compound | Discovery or engineering of specific alcohol dehydrogenases. |
| Chiral Ligand Synthesis | Use of this compound as a scaffold for new catalysts | Design and synthesis of ligands for asymmetric transformations. |
| Cascade Reactions | Utilization as a starting material in multi-step one-pot synthesis | Development of novel cascade sequences involving oxidation and subsequent asymmetric reactions. |
Challenges in Advanced Spectroscopic Characterization of Minor Stereoisomers
The presence of multiple stereocenters in this compound gives rise to several stereoisomers. A significant challenge in the synthesis and analysis of such compounds is the accurate characterization and quantification of minor stereoisomers in a mixture.
Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose. However, the spectra of diastereomers can be very similar, making their differentiation and quantification difficult, especially for minor components nih.gov. Future research should focus on developing and applying advanced NMR techniques, such as the use of chiral derivatizing agents, to enhance the spectral resolution between the diastereomers of this compound researchgate.net. These agents react with the alcohol to form diastereomeric derivatives that exhibit more distinct NMR signals.
The table below summarizes some of the challenges and potential solutions in the spectroscopic characterization of this compound stereoisomers.
| Spectroscopic Technique | Challenge | Potential Future Research Direction |
|---|---|---|
| NMR Spectroscopy | Overlapping signals of diastereomers, especially minor isomers. | Use of chiral derivatizing agents, advanced 2D NMR techniques. |
| Mass Spectrometry | Similar fragmentation patterns of stereoisomers. | Application of ion mobility-mass spectrometry for isomer separation. |
| Vibrational Spectroscopy (IR, Raman) | Subtle differences in the spectra of stereoisomers. | Combination with computational methods to predict and interpret spectra. |
Application of Machine Learning and Artificial Intelligence in Chemical Research
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, from synthesis planning to property prediction. These tools hold significant potential for advancing the study of this compound.
Furthermore, ML models can be trained to predict the properties of molecules based on their structure. This is particularly relevant for fragrance and flavor compounds, where the relationship between chemical structure and sensory perception is complex researchgate.netpsecommunity.orgacs.orgpersonalcareinsights.comtheprint.in. While the specific odor profile of this compound is not well-documented, a related isomer, 2,6-Dimethyl-2-heptanol (B77958), is known to have a refreshing scent of roses, hardwood, and citrus fragranceconservatory.com. ML models could be developed and trained on datasets of known fragrance molecules to predict the odor characteristics of this compound and its various stereoisomers. This could guide the synthesis of specific isomers with desirable fragrance properties.
Q & A
Q. How can the molecular structure of 3,6-dimethylheptan-2-ol be unambiguously determined?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify methyl groups at positions 3 and 5. For example, the tertiary alcohol proton (position 2) appears as a singlet due to lack of neighboring hydrogens. Methyl groups on carbons 3 and 6 will show distinct splitting patterns depending on their proximity to other substituents .
- Infrared (IR) Spectroscopy : Confirm the alcohol functional group via O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1250 cm) .
- Mass Spectrometry (MS) : Fragmentation patterns, such as loss of water (18 Da) or cleavage at branched carbons, help validate the carbon skeleton .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : A common approach involves Grignard reactions or reduction of ketones :
- Grignard Synthesis : React 3,6-dimethylheptan-2-one with a Grignard reagent (e.g., methylmagnesium bromide) followed by acidic workup to yield the tertiary alcohol .
- Catalytic Hydrogenation : Reduce 3,6-dimethylhept-2-en-1-ol using hydrogen gas and a catalyst (e.g., palladium on carbon) to saturate the double bond and form the alcohol .
- Stereochemical Considerations : If stereoisomers are possible, chiral catalysts or chromatographic separation may be required .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify impurities and confirm retention time alignment with standards .
- High-Performance Liquid Chromatography (HPLC) : Use a polar column (e.g., C18) with UV detection at 210 nm to resolve closely related alcohols .
- Melting Point Analysis : While less common for liquids, derivative formation (e.g., acetate esters) can provide solid analogs for purity checks .
Advanced Research Questions
Q. How can stereochemical isomers of this compound be resolved and characterized?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Detection via polarimetry or circular dichroism (CD) confirms optical activity .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- Dynamic NMR : Study diastereotopic protons in prochiral environments to infer stereochemical relationships .
Q. How do conflicting NMR data for this compound arise, and how can they be resolved?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (e.g., CDCl) may shift peaks; compare spectra across solvents like DMSO-d or acetone-d .
- Dynamic Equilibria : Rotational barriers in branched alkanes can cause splitting inconsistencies. Use variable-temperature NMR to observe coalescence of signals .
- Impurity Interference : Cross-validate with 2D techniques (e.g., HSQC) to distinguish overlapping signals .
Q. What strategies optimize yield in large-scale synthesis of this compound?
- Methodological Answer :
- Reaction Engineering : Use continuous-flow reactors to enhance mixing and heat transfer during Grignard or hydrogenation steps .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Ru or Pt) for hydrogenation efficiency. Catalyst poisoning by alcohol byproducts must be mitigated .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How can bioactivity studies for this compound be designed to assess antimicrobial potential?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution. Include positive controls (e.g., ampicillin) and solvent controls .
- Mechanistic Studies : Use fluorescence microscopy with propidium iodide to evaluate membrane disruption. Compare with known membrane-targeting agents .
- Synergy Testing : Combine with commercial antibiotics to identify potentiating effects via checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
